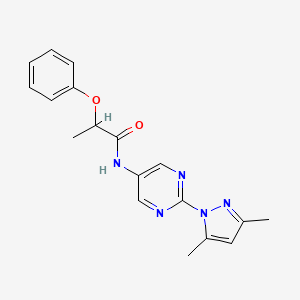
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea, abbreviated as DFMSU, is a synthetic organic compound. It is a white crystalline solid that has been widely used in the laboratory for scientific research. DFMSU has a wide range of applications in scientific research, including its use as an inhibitor of enzymes, as an inhibitor of protein synthesis, and as a reagent for chemical synthesis. DFMSU has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Acyl-CoA:cholesterol Acyltransferase Inhibitors
Ureidopyridazine derivatives, including compounds related to "1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea," have been studied for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. These studies aim to correlate the compounds' structural features with their biological activity, highlighting their potential in developing therapeutic agents for cholesterol-related diseases (Gelain et al., 2006).
Supramolecular Structures and Molecular Devices
Research on cyclodextrin complexation and the self-assembly of molecular devices has explored compounds with urea linkages, investigating their photoisomerization behaviors and their ability to form binary complexes. These studies contribute to the understanding of molecular devices and supramolecular chemistry, potentially leading to advancements in material science and nanotechnology (Lock et al., 2004).
Polyurethane–Urea Elastomers
Research on polyurethane–urea elastomers derived from sulphone-containing aromatic diamines, including those related to the compound of interest, has focused on their preparation, morphology, and properties. These materials show promising heat-resistance and mechanical properties, indicating their potential in various industrial applications (Qin et al., 2007).
Hydrogen Bonding and Supramolecular Assembly
Studies on 1,3-bis(m-cyanophenyl)urea and related compounds have explored their ability to form hydrogen bonds, leading to the assembly of supramolecular structures like gels, capsules, and crystals. These findings contribute to the field of crystal engineering and the design of new materials with specific properties (Capacci-Daniel et al., 2015).
Selective Cyclooxygenase Inhibitors
Research on 1,3-diarylurea derivatives, incorporating a methylsulfonyl pharmacophore, has identified potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. These studies underline the therapeutic potential of such compounds in treating inflammation-related conditions (Zarghi et al., 2008).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHYCFIPGLFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

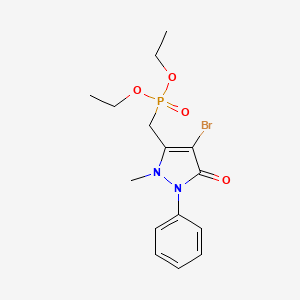
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

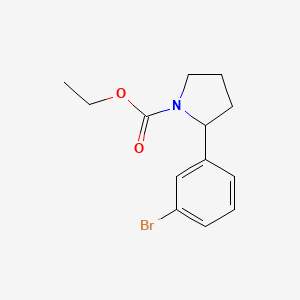
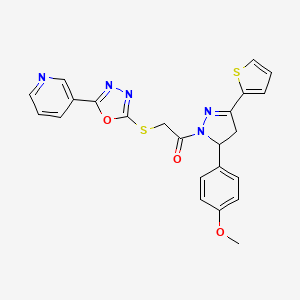
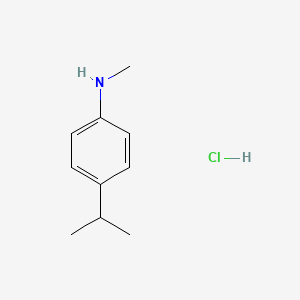
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)

![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)



